n-[3-(Diethylamino)propyl]acetamide
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Overview
Description
n-[3-(Diethylamino)propyl]acetamide: is an organic compound with the molecular formula C9H20N2O. It is a derivative of acetamide, where the acetamide group is substituted with a 3-(diethylamino)propyl group. This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[3-(Diethylamino)propyl]acetamide typically involves the reaction of 3-(diethylamino)propylamine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: n-[3-(Diethylamino)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Substituted amides.
Scientific Research Applications
Chemistry: n-[3-(Diethylamino)propyl]acetamide is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of amides with biological molecules. It is also used in the synthesis of bioactive compounds.
Medicine: It is investigated for its role in the development of new drugs, particularly those targeting the central nervous system .
Industry: In the industrial sector, this compound is used in the production of polymers and surfactants. It is also used as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of n-[3-(Diethylamino)propyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The diethylamino group enhances its ability to interact with hydrophobic pockets in proteins, making it a valuable tool in drug design .
Comparison with Similar Compounds
n-[3-(Dimethylamino)propyl]acetamide: Similar structure but with dimethylamino group instead of diethylamino.
2-cyano-n-[3-(diethylamino)propyl]acetamide: Contains a cyano group, making it more reactive.
Uniqueness: n-[3-(Diethylamino)propyl]acetamide is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring specific interactions with biological targets .
Properties
CAS No. |
32039-09-1 |
---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]acetamide |
InChI |
InChI=1S/C9H20N2O/c1-4-11(5-2)8-6-7-10-9(3)12/h4-8H2,1-3H3,(H,10,12) |
InChI Key |
BTNPACQCCDWODV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C |
Origin of Product |
United States |
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